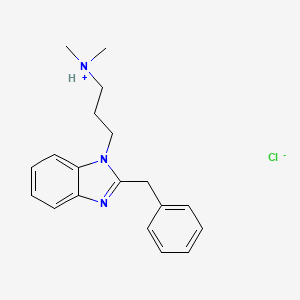

2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride

CAS No.: 19809-20-2

Cat. No.: VC20485661

Molecular Formula: C19H24ClN3

Molecular Weight: 329.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19809-20-2 |

|---|---|

| Molecular Formula | C19H24ClN3 |

| Molecular Weight | 329.9 g/mol |

| IUPAC Name | 3-(2-benzylbenzimidazol-1-yl)propyl-dimethylazanium;chloride |

| Standard InChI | InChI=1S/C19H23N3.ClH/c1-21(2)13-8-14-22-18-12-7-6-11-17(18)20-19(22)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H |

| Standard InChI Key | IWIMVHVHNAQCRH-UHFFFAOYSA-N |

| Canonical SMILES | C[NH+](C)CCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3.[Cl-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₉H₂₃N₃·HCl, with a molecular weight of 329.87 g/mol . Key structural features include:

-

Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.

-

2-Benzyl group: A phenylmethyl substituent enhancing lipophilicity and π-π stacking potential.

-

1-(3-Dimethylaminopropyl) side chain: A tertiary amine-containing alkyl chain contributing to solubility and potential receptor interactions.

-

Hydrochloride salt: Improves aqueous solubility for biological applications.

The SMILES notation (CN(C)CCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3) and InChIKey (NRSAGCDHROXXKE-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .

Physicochemical Characteristics

-

Solubility: High solubility in polar solvents like methanol and water due to the hydrochloride salt .

-

Melting Point: Analogous benzimidazole hydrochlorides exhibit melting points near 172–175°C .

-

Collision Cross Section (CCS): Predicted CCS values for adducts range from 171.1 Ų ([M+H]⁺) to 186.2 Ų ([M+Na]⁺), critical for mass spectrometry characterization .

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 294.19648 | 171.1 |

| [M+Na]⁺ | 316.17842 | 186.2 |

| [M-H]⁻ | 292.18192 | 176.5 |

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocols are published for this compound, benzimidazole derivatives are typically synthesized via:

-

Condensation: Reacting o-phenylenediamine with benzaldehyde derivatives under acidic or oxidative conditions to form the benzimidazole core.

-

Alkylation: Introducing the 3-dimethylaminopropyl group using agents like 3-chloro-N,N-dimethylpropan-1-amine in the presence of a base.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Reactivity Profile

Benzimidazoles undergo reactions typical of aromatic heterocycles:

-

Electrophilic Substitution: Halogenation or nitration at electron-rich positions.

-

N-Alkylation/Acylation: Modifications at the N1 position to alter pharmacokinetic properties.

-

Hydrolysis: Acidic or basic conditions may cleave the benzimidazole ring, though the hydrochloride form stabilizes against degradation.

Applications and Industrial Relevance

Medicinal Chemistry

-

Lead Compound: Structural features align with antimicrobial and anticancer drug candidates.

-

Prodrug Development: The hydrochloride salt’s solubility facilitates formulation for intravenous or oral delivery.

Chemical Biology

-

Protein Binding Studies: The benzimidazole core’s hydrogen-bonding capacity makes it a tool for probing enzyme active sites.

Material Science

-

Coordination Chemistry: Potential ligand for metal complexes in catalysis or imaging.

Comparative Analysis with Structural Analogs

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 2-Benzyl-1-(diethylaminoethyl)benzimidazole | C₂₀H₂₅N₃·HCl | Antimicrobial, anticancer |

| 5-Methyl-benzimidazole | C₈H₈N₂ | Antifungal, antibacterial |

| 2-(4-Chlorobenzyl)-1-(3-dimethylaminopropyl)benzimidazole | C₁₉H₂₂ClN₃·HCl | CNS modulation |

This compound’s 3-dimethylaminopropyl chain distinguishes it from analogs, potentially offering improved solubility and target affinity.

Future Directions

-

Synthetic Optimization: Develop scalable methods for high-purity production.

-

Mechanistic Studies: Elucidate interactions with FtsZ, NF-κB, and other targets.

-

In Vivo Testing: Evaluate pharmacokinetics and efficacy in animal models of infection or cancer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume